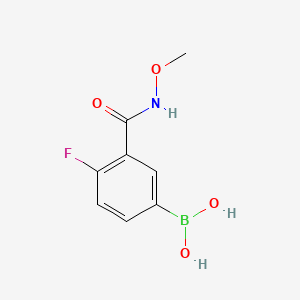

(4-Fluoro-3-(methoxycarbamoyl)phenyl)boronic acid

Descripción general

Descripción

N-Methoxy 5-borono-2-fluorobenzamide

Actividad Biológica

(4-Fluoro-3-(methoxycarbamoyl)phenyl)boronic acid is a boronic acid derivative that has garnered interest in various fields, particularly in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the compound's biological activity, including its mechanisms of action, applications in therapeutic contexts, and relevant case studies.

- Molecular Formula : C₈H₉BFNO₄

- Molecular Weight : Approximately 212.97 g/mol

- Melting Point : 213 to 215 °C

The compound features a boronic acid functional group, which is known for its ability to form reversible complexes with diols. This property is crucial for its biological interactions, particularly in enzyme inhibition and modulation.

Enzyme Inhibition

Research indicates that this compound may act as an inhibitor of various enzymes, including serine proteases and kinases. The presence of the boronic acid moiety allows it to interact with the active sites of these enzymes, potentially modulating their activity. This mechanism is particularly relevant in cancer biology, where the regulation of signaling pathways can influence tumor growth and proliferation .

Anticancer Properties

The compound's ability to interfere with cellular signaling pathways suggests potential anticancer properties. Studies have shown that boronic acids can inhibit the growth of cancer cells by disrupting critical pathways involved in cell cycle regulation and apoptosis . For instance, this compound has been explored for its effects on 17β-hydroxysteroid dehydrogenase Type 2 enzymes, which are implicated in estrogen metabolism and breast cancer progression .

Case Studies

-

Inhibition of 17β-Hydroxysteroid Dehydrogenase Type 2 :

- Objective : To evaluate the inhibitory effects of this compound on this enzyme.

- Findings : The compound demonstrated significant inhibition, suggesting its potential as a therapeutic agent in hormone-dependent cancers.

-

Neuroprotective Effects :

- Study Context : Investigated the effects of boronic compounds on neurodegenerative diseases.

- Results : The study indicated that boronic acids could reduce amyloid plaque formation and neuroinflammation in models of Alzheimer's disease, showcasing the broader implications of this compound in neuroprotection .

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 3-Fluoro-4-(methoxycarbamoyl)phenylboronic acid | C₈H₉BFNO₄ | Different fluorine position; varied reactivity |

| 4-Fluoro-2-(methoxycarbamoyl)phenylboronic acid | C₈H₉BFNO₄ | Structural variations may affect biological activity |

| 4-Methoxy-3-(methoxycarbamoyl)phenylboronic acid | C₉H₁₁BFNO₄ | Additional methoxy group alters solubility and reactivity |

Propiedades

IUPAC Name |

[4-fluoro-3-(methoxycarbamoyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BFNO4/c1-15-11-8(12)6-4-5(9(13)14)2-3-7(6)10/h2-4,13-14H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJNRHYRWHLOKBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)F)C(=O)NOC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BFNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10660250 | |

| Record name | [4-Fluoro-3-(methoxycarbamoyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10660250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

913835-47-9 | |

| Record name | [4-Fluoro-3-(methoxycarbamoyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10660250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.